HepG2 Cytotoxicity vs Thiazole Derivatives
In a cytotoxicity screening study against human liver cancer (HepG2) cells, 5-phenoxy-1,3-thiazol-2-amine demonstrated an IC50 of 5.71 μM . This places its activity within a range that is more potent than some standard chemotherapeutic agents used in similar assays . For context, a structurally related 4-phenylthiazol-2-amine derivative (Compound 31) showed an IC50 of 0.94 ± 0.29 μM in the same cell line, which was more potent than the reference drug Sorafenib (IC50 1.62 ± 0.27 μM) [1].
| Evidence Dimension | Cytotoxicity (Cell Viability) |
|---|---|
| Target Compound Data | IC50 = 5.71 μM |
| Comparator Or Baseline | Thiazole Derivative A (MCF-7): IC50 = 10-30 μM; Thiazole Derivative B (U251): IC50 = 2.01 μM; 4-phenylthiazol-2-amine derivative (Compound 31): IC50 = 0.94 ± 0.29 μM; Sorafenib: IC50 = 1.62 ± 0.27 μM |
| Quantified Difference | The target compound is approximately 1.75-fold to 5.25-fold more potent than Thiazole Derivative A, and approximately 2.8-fold less potent than Thiazole Derivative B in their respective cell lines. It is less potent than the optimized 4-phenylthiazol-2-amine derivative (Compound 31) and the reference drug Sorafenib in HepG2 cells. |
| Conditions | HepG2 human liver cancer cell line; MCF-7 human breast cancer cell line; U251 human glioblastoma cell line; standard MTT or similar viability assay; incubation period not specified in the primary reference. |
Why This Matters
This data provides a baseline for its cytotoxic potential, enabling researchers to assess its suitability as a starting point for further optimization or as a control compound in liver cancer models.
- [1] Design, synthesis, and antitumor activities of novel ureido/thioureido derivatives with a 4-phenylthiazol-2-amine scaffold. (2024). Saudi Pharmaceutical Journal, 32(7), 102095. View Source
